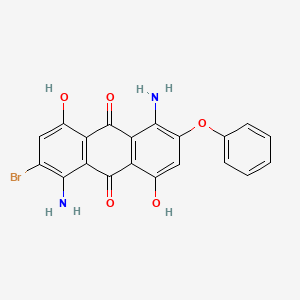
1,5-Diamino-2-bromo-4,8-dihydroxy-6-phenoxyanthracene-9,10-dione
Cat. No. B8685742
Key on ui cas rn:
88604-11-9
M. Wt: 441.2 g/mol
InChI Key: RJPLHXVMOHBAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04689171
Procedure details


When the process according to Example 190a is carried out and, instead of the anthraquinone component mentioned there, 11.7 g of 1,5-diamino-4,8-dihydroxy-2,6-dibromoanthraquinone, compare Example 348a, are used, then 3.8 g, corresponding to 31% of theory, of 1,5-diamino-4,8-dihydroxy-2-phenoxy-6-bromoanthraquinone are obtained.

Quantity
11.7 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=CC=CC=3)[C:6](=O)[C:5]=2C=CC=1.[NH2:17][C:18]1[C:31]2[C:30](=[O:32])[C:29]3[C:24](=[C:25]([NH2:35])[C:26]([Br:34])=[CH:27][C:28]=3[OH:33])[C:23](=[O:36])[C:22]=2[C:21]([OH:37])=[CH:20][C:19]=1Br>>[NH2:17][C:18]1[C:31]2[C:30](=[O:32])[C:29]3[C:24](=[C:25]([NH2:35])[C:26]([Br:34])=[CH:27][C:28]=3[OH:33])[C:23](=[O:36])[C:22]=2[C:21]([OH:37])=[CH:20][C:19]=1[O:15][C:13]1[CH:14]=[CH:5][CH:6]=[CH:7][CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
11.7 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=2C(C3=C(C(=CC(=C3C(C12)=O)O)Br)N)=O)O)Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C=2C(C3=C(C(=CC(=C3C(C12)=O)O)Br)N)=O)O)OC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
